molecular formula C17H14O4S B11810381 4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid

4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid

Cat. No.: B11810381
M. Wt: 314.4 g/mol
InChI Key: XFOZDNOYLXRDEW-UHFFFAOYSA-N
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Description

Introduction to 4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic Acid

4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid (C$${17}$$H$${14}$$O$$_{4}$$S, molecular weight: 314.36 g/mol) is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a 3,4-dimethoxyphenyl group at position 4 and a carboxylic acid at position 6 . Its CAS registry number (1225745-31-2) and synthetic accessibility make it a subject of interest in medicinal and materials chemistry.

Structural Characteristics of Benzo[b]thiophene Derivatives

Benzo[b]thiophene derivatives comprise a fused bicyclic system with a benzene ring adjacent to a thiophene ring. The sulfur atom in the thiophene moiety contributes to the compound’s electron-rich aromatic system, enabling π-π stacking interactions and charge-transfer properties . Substitutions at positions 4 and 6 introduce steric and electronic modifications that influence reactivity and molecular recognition.

Table 1: Key Structural Features of Benzo[b]thiophene Derivatives
Position Common Substituents Electronic Effects
3 Carboxylic acid Enhances polarity and hydrogen-bonding capacity
4 Aryl groups (e.g., 3,4-dimethoxyphenyl) Modulates electron density and steric bulk
6 Carboxylic acid Introduces ionizability and metal coordination potential

The planar structure of benzo[b]thiophene facilitates conjugation, which is critical for applications in organic electronics and photochemical reactions . For instance, iodine-promoted photocyclization of diarylthiophenes efficiently generates fused benzo[b]thiophene systems, as demonstrated in naphtho[2,1-b:3,4-b′]dithiophene synthesis .

Significance of 3,4-Dimethoxyphenyl Substitutions in Heterocyclic Systems

The 3,4-dimethoxyphenyl group is a privileged substituent in medicinal chemistry due to its dual electron-donating methoxy groups. These groups enhance solubility in polar solvents and participate in hydrophobic interactions with biological targets.

Table 2: Effects of 3,4-Dimethoxy Substitutions on Heterocycles
Property Impact of 3,4-Dimethoxyphenyl Group
Electron density Increases via methoxy’s +M effect
Solubility Improves in aqueous-organic mixtures
Binding affinity Enhances interactions with aryl hydrocarbon receptors

In 4-(3,4-dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid, the substituent’s methoxy groups likely stabilize charge-transfer complexes and modulate metabolic stability. Similar dimethoxy-substituted analogs exhibit improved pharmacokinetic profiles compared to non-substituted derivatives .

Role of Carboxylic Acid Functionality in Bioactive Molecules

The carboxylic acid group at position 6 serves as a critical pharmacophore, enabling hydrogen bonding with biological targets and influencing ionization states under physiological conditions.

Table 3: Bioactive Molecules Featuring Carboxylic Acid Moieties
Compound Class Target Mechanism of Action
Benzo[b]thiophene-3-carboxylic acid derivatives RhoA GTPase Covalent inhibition via Michael addition
Aryl carboxylic acids Cyclooxygenase (COX) enzymes Competitive binding to active site

In RhoA inhibitors, the carboxylic acid facilitates covalent bond formation with cysteine residues, underscoring its role in targeted therapeutics . For 4-(3,4-dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid, the carboxyl group may similarly enhance binding to enzymatic pockets or metal ions, though specific biological data remain unexplored.

Properties

Molecular Formula

C17H14O4S

Molecular Weight

314.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C17H14O4S/c1-20-14-4-3-10(8-15(14)21-2)13-7-11(17(18)19)9-16-12(13)5-6-22-16/h3-9H,1-2H3,(H,18,19)

InChI Key

XFOZDNOYLXRDEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C=CSC3=CC(=C2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Route A: Sequential Cyclization-Acylation-Hydrolysis

  • Cyclization : 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is synthesized via p-TsOH-catalyzed cyclization (92% yield).

  • Acylation : Friedel-Crafts acylation with 3,4-dimethoxybenzoyl chloride/BCl₃ affords the 3-acylated product (75% yield).

  • Demethylation/Hydrolysis : HBr-mediated demethylation followed by ester hydrolysis yields the target compound (overall 62% yield).

Route B: Suzuki Coupling-Esterification

  • Suzuki Coupling : Pd(dppf)Cl₂-catalyzed coupling installs the 3,4-dimethoxyphenyl group (72% yield).

  • Esterification/Hydrolysis : Sequential esterification and saponification generate the carboxylic acid (80% overall yield).

Optimization and Challenges

Regioselectivity in Cyclization

The use of p-TsOH instead of PPA improves regioselectivity for 6-substituted benzo[b]thiophenes (>90% vs. 75%). Solvent effects are critical; dichloroethane enhances selectivity compared to toluene or DMF.

Functional Group Compatibility

Methoxy groups require protection during acylation. Boron trichloride outperforms AlCl₃ by avoiding demethylation side reactions.

Purification

Column chromatography on silica gel (PE/EA = 99:1) effectively isolates intermediates, though recrystallization from ethanol/water mixtures improves purity for carboxylate esters.

StepReagents/ConditionsYield (%)Reference
Cyclizationp-TsOH, 1,2-dichloroethane, 90°C92
Friedel-Crafts AcylationBCl₃, 3,4-dimethoxybenzoyl chloride, 0°C75
Suzuki CouplingPd(dppf)Cl₂, Na₂CO₃, DMF/H₂O, 90°C72
Ester HydrolysisNaOH, THF/H₂O, reflux94

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H14O4S
  • Molecular Weight : 314.36 g/mol
  • CAS Number : 1225745-31-2

The compound features a benzo[b]thiophene core with a dimethoxyphenyl substituent, contributing to its chemical reactivity and biological activity. The presence of a carboxylic acid group allows for various chemical modifications that can enhance its efficacy in therapeutic applications.

Anticancer Properties

Research indicates that 4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid exhibits significant biological activity, particularly in the inhibition of the Myeloid Cell Leukemia-1 protein (Mcl-1). Mcl-1 is a critical regulator of apoptosis (programmed cell death) and DNA repair mechanisms. Inhibition of Mcl-1 by this compound can lead to increased apoptosis in cancer cells, positioning it as a potential candidate for anticancer therapies .

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, derivatives of this compound have shown promise in anti-inflammatory and antimicrobial activities. These findings suggest a broad spectrum of potential therapeutic applications beyond oncology .

Synthetic Pathways

The synthesis of 4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid typically involves several key steps, including:

  • Palladium-Catalyzed Cross-Coupling Reactions : Such as Suzuki-Miyaura coupling.
  • Functional Group Modifications : The carboxylic acid moiety can participate in various reactions to enhance biological properties or synthesize derivatives with improved efficacy.

These synthetic routes can vary based on desired yield and purity levels .

Several studies have explored the interactions of 4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid with various biomolecules. Notably:

  • Mcl-1 Binding Studies : Investigations reveal that this compound binds effectively to Mcl-1, inhibiting its function and leading to increased apoptosis in targeted cells.
  • Ongoing Research : Further studies are being conducted to elucidate its mechanism of action and interactions with other proteins involved in apoptosis and cell signaling pathways .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes .

Comparison with Similar Compounds

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic Acid

Structural Similarities and Differences :

  • Core Structure : Both compounds share the benzo[b]thiophene-6-carboxylic acid backbone.
  • Substituent Variation : The target compound features a 3,4-dimethoxyphenyl group at the 4-position, while 4-(isopentyloxy)benzo[b]thiophene-6-carboxylic acid has an isopentyloxy group (bulkier alkyl chain) at the same position .
  • Molecular Formula :
    • Target Compound (estimated): C₁₇H₁₆O₄S (calculated based on structural analysis).
    • 4-(Isopentyloxy) analog: C₁₄H₁₆O₃S (MW: 264.34) .

Implications :

  • The higher molecular weight of the target compound may influence solubility and pharmacokinetic properties.

3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Coumarin Derivative)

Structural Comparison :

  • Core Structure : The coumarin derivative (2H-chromen-2-one) replaces the benzo[b]thiophene with a fused benzopyrone ring.
  • Substituent : Both compounds share the 3,4-dimethoxyphenyl group, but its position differs (attached to the coumarin’s 3-position vs. the benzo[b]thiophene’s 4-position) .

4-Methoxybenzo[d]thiazole-6-carboxylic Acid

Core Heterocycle Comparison :

  • Benzo[d]thiazole vs. Benzo[b]thiophene : The thiazole ring contains a nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to the sulfur-only thiophene system .
  • Substituents : Both compounds have a methoxy group and carboxylic acid at analogous positions.

Functional Implications :

  • The nitrogen in the thiazole ring may enhance acidity of the carboxylic acid group, improving solubility in aqueous media.
  • The benzo[b]thiophene’s sulfur atom could contribute to π-π stacking interactions in materials science applications.

Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)

Structural Divergence :

  • Backbone: D1 is a linear butanoate ester, contrasting with the fused aromatic system of the target compound .
  • Substituent : Both share the 3,4-dimethoxyphenyl group, but its attachment to a flexible chain in D1 reduces planarity.

Research Findings and Implications

  • Synthetic Challenges : Compared to the coumarin derivative (55% yield), synthesizing the benzo[b]thiophene core may require optimized conditions due to sulfur’s reactivity and ring stability.
  • Biological Activity: Structural analogs like coumarins and benzothiazoles are known for antimicrobial and anticancer properties, suggesting the target compound could be explored in similar contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,4-dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures. For example:

  • Esterification : Methylation of the carboxylic acid group can be achieved using H₂SO₄ in methanol under reflux (8 hours), followed by solvent evaporation .
  • Thiophene Ring Formation : Reacting halogenated intermediates with sulfonating agents (e.g., thioamides) in dichloromethane or chloroform, with triethylamine as a base, yields the benzo[b]thiophene core .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are standard for isolating high-purity products .

Q. How is structural characterization of this compound performed, particularly for verifying regiochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, ¹H NMR can resolve methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.7–8.2 ppm), while ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .

Q. What solvent systems are recommended for improving solubility during biological assays?

  • Methodological Answer :

  • Use DMSO for initial stock solutions due to the compound’s low aqueous solubility. For in vitro assays, dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the dimethoxyphenyl group (e.g., replace methoxy with hydroxy or halogens) to assess impact on target binding .
  • Pharmacophore Mapping : Compare with analogs like 4-phenylbenzo[b]thiophene-6-carboxylic acid (Similarity: 0.89) to identify critical functional groups .

Q. What computational strategies are effective for predicting binding modes to therapeutic targets like ERβ?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ERβ’s ligand-binding domain (LBD). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the dimethoxyphenyl moiety .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the compound-target complex .

Q. How can researchers identify off-target interactions or toxicity risks early in development?

  • Methodological Answer :

  • Radioligand Displacement Assays : Screen against panels of receptors (e.g., GPCRs, kinases) using tritiated ligands to detect off-target binding .
  • CYP450 Inhibition Assays : Use human liver microsomes to evaluate potential drug-drug interaction risks .

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